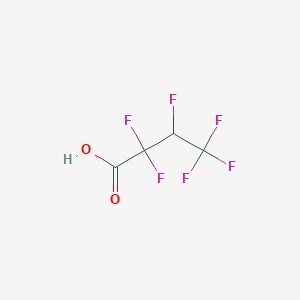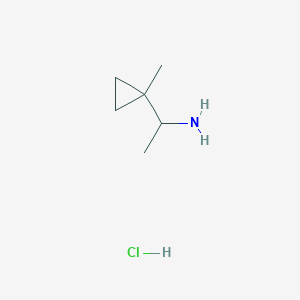
2,2,3,4,4,4-ヘキサフルオロ酪酸
概要
説明
2,2,3,4,4,4-Hexafluorobutyric Acid is a chemical compound with the CAS Number: 379-90-8 . It has a molecular weight of 196.05 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 2,2,3,4,4,4-Hexafluorobutyric Acid is C4H2F6O2 . The exact mass is 195.99600 .Physical And Chemical Properties Analysis
2,2,3,4,4,4-Hexafluorobutyric Acid is a solid at room temperature . It has a density of 1.602g/cm³ . The boiling point is 130.9ºC at 760 mmHg .科学的研究の応用
(メタ)アクリレート樹脂用変性剤
2,2,3,4,4,4-ヘキサフルオロ酪酸: は主にエポキシ希釈剤および(メタ)アクリレート樹脂の変性剤として使用されます . この用途は、溶剤に対する耐性向上、接着性の向上、柔軟性の向上などの特性が強化された樹脂の製造において重要です。変性プロセスには、ヘキサフルオロ酪酸を樹脂マトリックスに組み込むことが含まれ、これにより最終製品の物理的および化学的特性が変化する可能性があります。
フッ素化星状ポリマーの合成
この化合物は、明確に定義された有機/無機ハイブリッドフッ素化星状ポリマーの合成に役立ちます . これらのポリマーは、オクタ(アミノフェニル)シルセスキオキサン(OAPS)ナノケージを開始剤として使用して、2,2,3,4,4,4-ヘキサフルオロブチルメタクリレート(HFBMA)のアトムトランスファーラジカル重合(ATRP)によって合成されます。得られた星状ポリマーは、特に低表面エネルギーを有する材料を生成する上で、先端材料科学で応用されています。これは、非粘着コーティングやその他の表面改質技術に役立ちます。
有機化学合成中間体
有機化学合成の中間体として、2,2,3,4,4,4-ヘキサフルオロ酪酸はさまざまな化学化合物の調製において役割を果たします . その反応性とフッ素原子の存在は、特に製薬および農薬産業において、より複雑な分子を合成するための貴重な構成要素となっています。
エポキシ希釈剤
エポキシ産業では、2,2,3,4,4,4-ヘキサフルオロ酪酸は希釈剤として使用されます . これは、エポキシ樹脂の粘度を下げるのに役立ち、扱いやすくなります。これは、エレクトロニクスや航空宇宙コーティングなど、正確な適用と滑らかな仕上げを必要とする用途で特に重要です。
疎水性エンハンサー
ヘキサフルオロ酪酸誘導体は、材料の疎水性を高めるために使用されます . フッ素原子は高い撥水性を付与し、これは防水材料、コーティング、繊維の製造に役立ちます。この特性は、自己洗浄表面の開発にも利用されています。
屈折率改質剤
この化合物は、材料の屈折率を改質するために使用できます . この用途は、レンズ、光ファイバー、その他のフォトニックデバイスの開発に、屈折率の正確な制御が不可欠な光学分野で重要です。
Safety and Hazards
The safety information for 2,2,3,4,4,4-Hexafluorobutyric Acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is advised to avoid all personal contact, including inhalation, and to wear protective clothing when there is a risk of exposure .
作用機序
Target of Action
It is known to be used as a polymerization initiator for the preparation of cationic polymers .
Mode of Action
It is known to be more chemically stable than other quaternary ammonium compounds . As a polymerization initiator, it likely interacts with monomers to start the polymerization process, leading to the formation of cationic polymers .
Result of Action
As a polymerization initiator, it is likely involved in the formation of cationic polymers .
Action Environment
Like all chemical reactions, factors such as temperature, ph, and concentration likely play a role in its effectiveness as a polymerization initiator .
生化学分析
Biochemical Properties
2,2,3,4,4,4-Hexafluorobutyric acid plays a significant role in various biochemical reactions. It is known to interact with calcium ions, which can influence its activity and stability. The compound’s ability to bind to calcium ions suggests that it may interact with calcium-dependent enzymes and proteins, potentially affecting their function. Additionally, 2,2,3,4,4,4-Hexafluorobutyric acid is used as a polymerization initiator, indicating its involvement in reactions that form cationic polymers. This interaction with biomolecules highlights its importance in biochemical processes .
Cellular Effects
The effects of 2,2,3,4,4,4-Hexafluorobutyric acid on various types of cells and cellular processes are notable. It has been shown to cause irritation upon contact with skin or eyes, indicating its potential cytotoxicity. In terms of cellular function, 2,2,3,4,4,4-Hexafluorobutyric acid may influence cell signaling pathways and gene expression by interacting with calcium ions and other biomolecules. This interaction can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2,2,3,4,4,4-Hexafluorobutyric acid exerts its effects through various mechanisms. Its ability to bind to calcium ions suggests that it may inhibit or activate calcium-dependent enzymes, thereby affecting biochemical pathways. Additionally, the compound’s reactivity allows it to fragment proteins and nucleic acids, which can lead to changes in gene expression and protein function. These molecular interactions highlight the compound’s role in modulating biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,4,4,4-Hexafluorobutyric acid can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 2,2,3,4,4,4-Hexafluorobutyric acid remains chemically stable over extended periods, making it a reliable reagent for biochemical experiments. Its reactivity may lead to gradual degradation, which could affect its efficacy in long-term studies .
Dosage Effects in Animal Models
The effects of 2,2,3,4,4,4-Hexafluorobutyric acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxicity and influence biochemical pathways without causing significant adverse effects. At higher doses, 2,2,3,4,4,4-Hexafluorobutyric acid may induce toxic effects, such as irritation and potential damage to tissues. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2,2,3,4,4,4-Hexafluorobutyric acid is involved in various metabolic pathways, particularly those related to calcium ion binding and polymerization reactions. The compound’s interaction with calcium ions suggests that it may influence calcium-dependent metabolic processes, potentially affecting metabolic flux and metabolite levels. Additionally, its role as a polymerization initiator indicates its involvement in pathways that form cationic polymers, further emphasizing its significance in biochemical reactions .
Transport and Distribution
Within cells and tissues, 2,2,3,4,4,4-Hexafluorobutyric acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to bind to calcium ions may also play a role in its transport and distribution, as calcium-binding proteins could facilitate its movement within cells .
Subcellular Localization
The subcellular localization of 2,2,3,4,4,4-Hexafluorobutyric acid is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, affecting its activity and function. For example, the compound’s ability to bind to calcium ions may target it to calcium-rich regions within cells, where it can exert its biochemical effects .
特性
IUPAC Name |
2,2,3,4,4,4-hexafluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2/c5-1(4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLUIEGTKBIKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626970 | |
| Record name | 3H-Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379-90-8 | |
| Record name | 3H-Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,4-Hexafluorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1371208.png)


![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)
![[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride](/img/structure/B1371212.png)


![3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1371218.png)
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride](/img/structure/B1371220.png)


